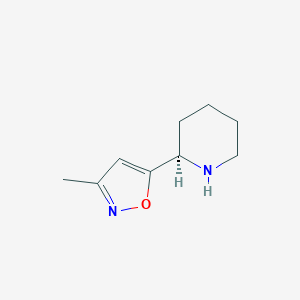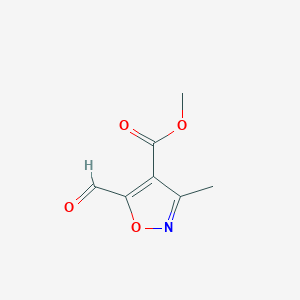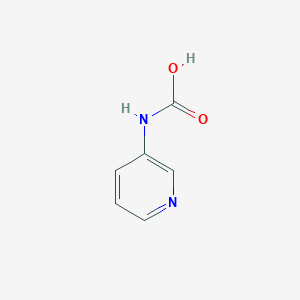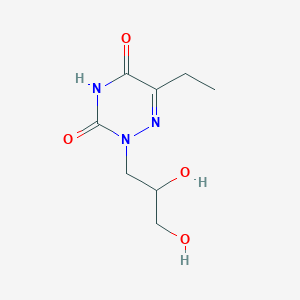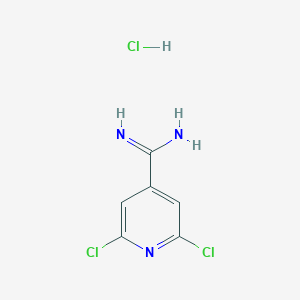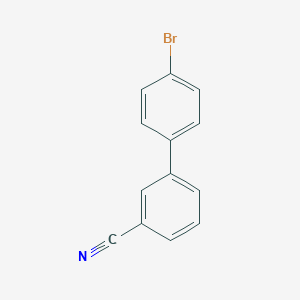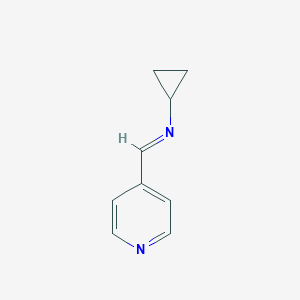
N-cyclopropyl-1-(4-pyridyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(4-pyridyl)methanimine (CPM) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective ligand for the imidazoline I2 receptor, which plays a role in regulating blood pressure, insulin secretion, and neuronal function. CPM has been shown to have a variety of physiological and biochemical effects, making it a promising candidate for further research.
Wirkmechanismus
N-cyclopropyl-1-(4-pyridyl)methanimine acts as a selective ligand for the imidazoline I2 receptor, which is involved in the regulation of various physiological processes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, and to have a neuroprotective effect in animal models of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
N-cyclopropyl-1-(4-pyridyl)methanimine has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1-(4-pyridyl)methanimine is its high selectivity for the imidazoline I2 receptor, which allows for more precise targeting of specific physiological processes. However, its potency may also pose a limitation, as high concentrations may be required for certain experiments. Additionally, the complex synthesis process and limited availability of N-cyclopropyl-1-(4-pyridyl)methanimine may make it difficult to use in some laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1-(4-pyridyl)methanimine, including:
1. Further exploration of its therapeutic potential in cardiovascular disease, diabetes, and neurodegenerative disorders.
2. Investigation of its mechanism of action and the role of the imidazoline I2 receptor in regulating various physiological processes.
3. Development of new synthetic methods to improve the yield and scalability of N-cyclopropyl-1-(4-pyridyl)methanimine production.
4. Exploration of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to act as a diagnostic tool for imidazoline I2 receptor-related diseases.
5. Investigation of the potential for N-cyclopropyl-1-(4-pyridyl)methanimine to interact with other receptors or neurotransmitters, which may have implications for its therapeutic use.
In conclusion, N-cyclopropyl-1-(4-pyridyl)methanimine (N-cyclopropyl-1-(4-pyridyl)methanimine) is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the imidazoline I2 receptor and its variety of physiological and biochemical effects make it a promising candidate for further research in a variety of fields.
Synthesemethoden
N-cyclopropyl-1-(4-pyridyl)methanimine can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by reduction and cyclization. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(4-pyridyl)methanimine has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, diabetes, and neurodegenerative disorders. It has been shown to have a variety of effects on the body, including reducing blood pressure, improving insulin sensitivity, and protecting against neuronal damage.
Eigenschaften
CAS-Nummer |
165806-97-3 |
|---|---|
Produktname |
N-cyclopropyl-1-(4-pyridyl)methanimine |
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
InChI-Schlüssel |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
Kanonische SMILES |
C1CC1N=CC2=CC=NC=C2 |
Synonyme |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



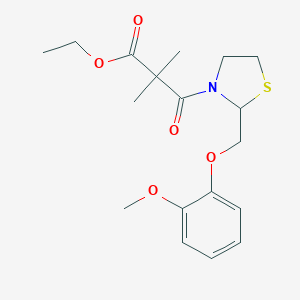
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
